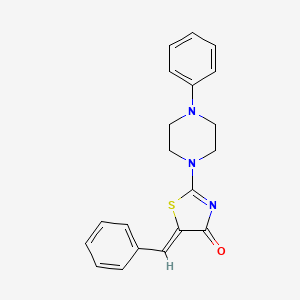

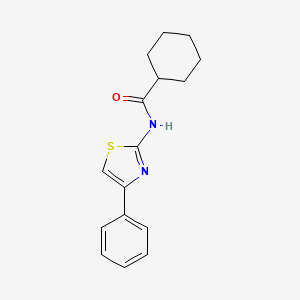

![molecular formula C19H32N4O2S B5556332 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)

(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of complex heterocyclic compounds, such as "(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide," focuses on understanding their synthesis, molecular structure, chemical and physical properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cycloadditions, acylations, and rearrangements. For example, the use of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Bronsted acid mediation can lead to trisubstituted pyrazoles, suggesting a method for ring construction that could be applicable to our compound of interest (Xue et al., 2016).

Molecular Structure Analysis

The determination of molecular structure is critical for understanding the chemical behavior of compounds. Techniques such as NMR spectroscopy and X-ray diffraction analysis are commonly employed. For instance, the molecular structure of similar compounds has been established through X-ray diffraction, providing insights into their stereochemistry and conformation (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Heterocyclic compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements. The reactivity towards different reagents, such as hydrazine, hydroxylamine, and arylazides, leads to the formation of new rings and functional groups, indicating a route for functionalization and derivatization of the core structure (Clerici et al., 1996).

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into pyrazole and pyrazine derivatives has led to the development of novel synthetic routes and understanding of their reactivity. For example, the study by El‐dean et al. (2018) demonstrates the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential for creating diverse heterocyclic compounds with significant pharmacological activities (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018). Similarly, the work by Surmont et al. (2011) on the synthesis of 3-amino-4-fluoropyrazoles highlights the value of fluorinated pyrazoles as building blocks in medicinal chemistry (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).

Biological Applications and Antimicrobial Activity

The exploration of pyrazole and pyrazine derivatives extends to their biological applications, particularly in antimicrobial and anti-inflammatory activities. Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antibacterial and antifungal activities, as well as selected compounds for their anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015). This suggests the potential for using complex pyrazine derivatives in developing new antimicrobial and anti-inflammatory agents.

Ligand Design and Coordination Chemistry

The design and synthesis of heterocyclic compounds also play a crucial role in the development of ligands for coordination chemistry. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of these compounds in forming ligands that can engage in hydrogen bonding, potentially enhancing the specificity and stability of metal complexes (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

properties

IUPAC Name |

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2S/c1-13(2)23-15(4)17(14(3)20-23)10-22-8-7-21(9-16-5-6-16)18-11-26(24,25)12-19(18)22/h13,16,18-19H,5-12H2,1-4H3/t18-,19+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOWZFHCAVDSNG-MOPGFXCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)CN2CCN(C3C2CS(=O)(=O)C3)CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C(C)C)C)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)

![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)

![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)